1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride” are not available, indole derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives .Scientific Research Applications
Bioconjugation and Amide Formation
Research has investigated the mechanism of amide formation between carboxylic acids and amines in aqueous media, using carbodiimide hydrochlorides such as EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride). This study is crucial for understanding bioconjugation processes, showing that EDC reacts with carboxyl groups at a low pH range (3.5-4.5), where it remains stable. The reaction between cyclizable and noncyclizable carboxylic acids with EDC was assessed, revealing that cyclizable acids quickly react with EDC, producing carboxylic anhydrides that form amides in the presence of amines (Nakajima & Ikada, 1995).
Chemical Synthesis and Rearrangements
Significant work has been done on the rearrangements of indole derivatives, where ethyl 3-methylindole-2-carboxylate was transformed through reactions with various reagents like sulphuryl chloride, bromine, and ethyl NN-dichlorocarbamate. These transformations and rearrangements play a pivotal role in the synthesis of complex indole derivatives (Acheson, Prince, & Procter, 1979).
Novel Annulation Reactions
Ethyl 2-methyl-2,3-butadienoate has been used as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts. This method leads to the formation of highly functionalized tetrahydropyridines, showcasing the versatility of ethyl-based indole derivatives in synthesizing complex molecular structures with high regioselectivity (Zhu, Lan, & Kwon, 2003).
Synthesis of Schiff and Mannich Bases
Research has also focused on the synthesis of Schiff and Mannich bases from isatin derivatives, employing ethyl imidate hydrochlorides. This work highlights the potential of ethyl-based carboxylic acid derivatives in forming structurally diverse compounds with significant chemical interest (Bekircan & Bektaş, 2008).
Exploring Carboxylation and Functionalization
A method involving Me2AlCl-mediated carboxylation, ethoxycarbonylation, and carbamoylation of indoles has been developed, offering a pathway to synthesize indole-3-carboxylic acids and their derivatives. This method provides insights into efficient synthetic strategies for functionalizing indoles, crucial for pharmaceutical and material science applications (Nemoto et al., 2016).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can interact with their targets and cause significant changes . For instance, in the case of some indole derivatives, the carbonyl of the acid attacks the carbodiimide, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
It’s known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, polymorphic forms of a compound can exhibit different physical, chemical, and spectroscopic properties . .
properties
IUPAC Name |
1-ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-12-7-9(11(13)14)8-5-3-4-6-10(8)12;/h3-6,9H,2,7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJVLWDVDHZSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C2=CC=CC=C21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dihydroindole-3-carboxylic acid;hydrochloride |
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